molecular formula C2H6N6S B014714 Purpald<SUP>®</SUP> CAS No. 1750-12-5

Purpald®

Cat. No. B014714
CAS RN: 1750-12-5
M. Wt: 146.18 g/mol
InChI Key: RDIMQHBOTMWMJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Purpald® is synthesized through the reaction of thiourea with hydrazine hydrate. This process yields a compound that is highly sensitive and specific for aldehydes, offering a rapid and straightforward method for their detection (Tan Ri-hong, 2005).

Molecular Structure Analysis

The molecular structure of Purpald® is characterized by its triazole ring, which is functionalized with an amino group, a hydrazino group, and a mercapto group. This configuration enables it to interact with various chemical species, particularly aldehydes, through specific reactions that can be utilized for detection and analysis purposes.

Chemical Reactions and Properties

Purpald® has been shown to react with neutral monosaccharides under optimal conditions, including specific wavelengths, oxygen supply, temperature, time, pH, and concentration ranges. These reactions have been successfully applied in the post-column detection of monosaccharides eluted with water from an ion-exchange column in high-pressure liquid chromatography (HPLC), highlighting its potential as an alternative for carbohydrate determination (M. J. Nozal et al., 1993).

Physical Properties Analysis

The physical properties of Purpald®-based materials, such as their electrochromic properties, have been explored in the synthesis of novel conductive polymers. These materials exhibit multifunctional properties, making them suitable for applications in metal sensors, biosensors, and biochemical imaging. The potential use of these materials in smart windows application has also been investigated, demonstrating significant optical contrast values (Ogun Gumusay et al., 2020).

Chemical Properties Analysis

The corrosion inhibition properties of Purpald® on carbon steel in phosphoric acid solutions have been characterized by various methods. Results reveal that Purpald® exhibits a good inhibiting effect, with protection efficiency increasing with inhibitor concentration. Its adsorption on carbon steel surfaces follows the Langmuir adsorption isotherm, indicating that its mechanism primarily involves electrostatic adsorption (H. Zarrok et al., 2012).

Scientific Research Applications

Detection and Analysis of Aldehydes

  • Purpald is a chromogenic agent effective in the detection of aldehydes post-TLC and HPLC separation (Kerr & Mike, 1998).
  • It has been used for post-column derivatization of neutral monosaccharides in high-pressure liquid chromatography (Nozal et al., 1993).
  • Purpald has been utilized for the voltammetric determination of substances like fenitrothion in different mediums, including water and apple juice (Soysal, 2019).

Biochemical and Environmental Applications

Corrosion Inhibition and Material Science

Electrochemical and Sensor Applications

  • Its electropolymerization has been studied for the modification of electrodes used in electrochemical analysis and sensor applications (Soysal, 2019).
  • Purpald-based conducting polymers have potential in applications like biosensors and electrochromic properties (Gumusay et al., 2020).

Miscellaneous Applications

  • It has been used in color tests for the detection of resin-bound aldehyde in combinatorial synthesis (Cournoyer et al., 2002).
  • Purpald is also involved in the development of high-throughput screening systems for volatile aldehydes in the evolution of hydrolases and dehydrogenases (Wong et al., 2006).

Safety And Hazards

Purpald® is classified as a flammable solid . It may cause respiratory tract irritation, skin irritation, and eye irritation. It may be harmful if swallowed, inhaled, or absorbed through the skin .

Future Directions

While specific future directions for Purpald® are not mentioned in the retrieved information, its use in the synthesis of novel monomers and functional conductive polymers suggests potential applications in areas such as metal sensors, biosensors, and biochemical imaging .

properties

IUPAC Name

4-amino-3-hydrazinyl-1H-1,2,4-triazole-5-thione
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InChI

InChI=1S/C2H6N6S/c3-5-1-6-7-2(9)8(1)4/h3-4H2,(H,5,6)(H,7,9)
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InChI Key

RDIMQHBOTMWMJA-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=S)NN=C(N1N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H6N6S
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DSSTOX Substance ID

DTXSID1061944
Record name 4-Amino-5-hydrazino-1,2,4-triazole-3-thiol
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Molecular Weight

146.18 g/mol
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Physical Description

Beige solid; [Sigma-Aldrich MSDS]
Record name 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole
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Product Name

Purpald

CAS RN

1750-12-5
Record name 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole
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Record name 3H-1,2,4-Triazole-3-thione, 4-amino-5-hydrazinyl-2,4-dihydro-
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Record name 4-Amino-5-hydrazino-1,2,4-triazole-3-thiol
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Record name 4-amino-5-thioxo-1,2,4-triazolidin-3-one hydrazone
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